molecular formula C25H17BrN2O3 B11558180 4-bromo-2-methoxy-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-bromo-2-methoxy-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11558180
M. Wt: 473.3 g/mol
InChI Key: AJBXGWWEHSIKGA-UHFFFAOYSA-N
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Description

4-bromo-2-methoxy-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom, a methoxy group, and a naphthalen-2-yl-benzoxazolyl-imino moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methoxy-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the bromination of 2-methoxyphenol, followed by the formation of the imino linkage with the naphthalen-2-yl-benzoxazolyl group under specific reaction conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methoxy-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized phenol derivatives .

Scientific Research Applications

4-bromo-2-methoxy-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxy-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-bromo-2-methoxy-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H17BrN2O3

Molecular Weight

473.3 g/mol

IUPAC Name

4-bromo-2-methoxy-6-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C25H17BrN2O3/c1-30-23-12-19(26)11-18(24(23)29)14-27-20-8-9-22-21(13-20)28-25(31-22)17-7-6-15-4-2-3-5-16(15)10-17/h2-14,29H,1H3

InChI Key

AJBXGWWEHSIKGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4)Br

Origin of Product

United States

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